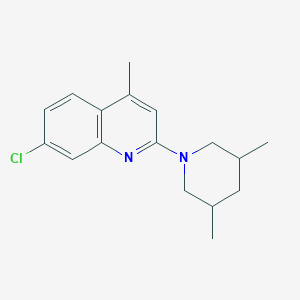![molecular formula C13H21NO2 B5199012 2-{[3-(2,5-dimethylphenoxy)propyl]amino}ethanol](/img/structure/B5199012.png)
2-{[3-(2,5-dimethylphenoxy)propyl]amino}ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{[3-(2,5-dimethylphenoxy)propyl]amino}ethanol, also known as DMPEA, is a chemical compound that has been widely used in scientific research. It is a derivative of phenylethanolamine, and its structure consists of a phenyl ring, an ethanolamine moiety, and a propylene linker. DMPEA has been shown to possess various biochemical and physiological effects, making it a valuable tool for studying different biological processes.
Wirkmechanismus
2-{[3-(2,5-dimethylphenoxy)propyl]amino}ethanol is believed to exert its effects by acting as a partial agonist at alpha-1 adrenergic receptors and as a serotonin reuptake inhibitor. It has also been shown to modulate the activity of the dopamine transporter, leading to increased dopamine release in the brain.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to increase the release of dopamine, norepinephrine, and serotonin in the brain. This compound has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that plays a critical role in the growth and survival of neurons. Additionally, this compound has been shown to have antioxidant and anti-inflammatory effects, which may contribute to its neuroprotective properties.
Vorteile Und Einschränkungen Für Laborexperimente
2-{[3-(2,5-dimethylphenoxy)propyl]amino}ethanol has several advantages for lab experiments. It is relatively easy to synthesize and has a high purity level. It has also been shown to have a low toxicity profile, making it a safe compound to use in animal studies. However, one limitation of this compound is its short half-life, which may limit its effectiveness in certain experiments.
Zukünftige Richtungen
There are several future directions for the research of 2-{[3-(2,5-dimethylphenoxy)propyl]amino}ethanol. One potential area of research is its potential as a therapeutic agent for the treatment of anxiety and depression. Additionally, further research is needed to elucidate the precise mechanism of action of this compound and its effects on different neurotransmitter systems. Finally, more studies are needed to determine the optimal dosage and administration route for this compound in animal studies.
In conclusion, this compound is a valuable tool for studying different biological processes, particularly in the field of neuroscience. It has various biochemical and physiological effects, making it a potential therapeutic agent for the treatment of anxiety and depression. Further research is needed to fully understand its mechanism of action and potential clinical applications.
Synthesemethoden
2-{[3-(2,5-dimethylphenoxy)propyl]amino}ethanol can be synthesized using a two-step procedure. The first step involves the reaction of 2,5-dimethylphenol with 3-chloropropylamine in the presence of a base such as potassium carbonate. This reaction results in the formation of 2-{[3-(2,5-dimethylphenoxy)propyl]amino}propylamine. The second step involves the reduction of the amino group in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride, resulting in the formation of this compound.
Wissenschaftliche Forschungsanwendungen
2-{[3-(2,5-dimethylphenoxy)propyl]amino}ethanol has been widely used in scientific research, particularly in the field of neuroscience. It has been shown to modulate the activity of various neurotransmitter systems, including dopamine, norepinephrine, and serotonin. This compound has also been shown to have anxiolytic and antidepressant effects, making it a potential therapeutic agent for the treatment of anxiety and depression.
Eigenschaften
IUPAC Name |
2-[3-(2,5-dimethylphenoxy)propylamino]ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO2/c1-11-4-5-12(2)13(10-11)16-9-3-6-14-7-8-15/h4-5,10,14-15H,3,6-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZZVZNZADDYVOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OCCCNCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(2-chlorophenyl)-2-[5-(3-methoxyphenyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B5198930.png)
![ethyl [5-(4-morpholinylacetyl)-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl]carbamate hydrochloride](/img/structure/B5198935.png)
![6-(5-nitro-2-furyl)-3-(propylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5198948.png)
![[(5-chloro-1H-benzimidazol-2-yl)thio]acetonitrile](/img/structure/B5198952.png)

![methyl [6-bromo-2-(2-hydroxyphenyl)-4-phenyl-1,4-dihydro-3(2H)-quinazolinyl]acetate](/img/structure/B5198968.png)

![1-[1-butyl-2-(ethylsulfonyl)-1H-imidazol-5-yl]-N-(3,4-dimethoxybenzyl)-N-methylmethanamine](/img/structure/B5198980.png)
![2-[(5-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]acetamide](/img/structure/B5198985.png)
![1-benzyl-8-(2-ethoxybenzyl)-3-(2-pyridinylmethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B5199004.png)
![2-[(phenylacetyl)amino]-6-propyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5199016.png)
![N-{6-methoxy-3-[(3,4,5-trimethoxyphenyl)amino]-2-quinoxalinyl}benzenesulfonamide](/img/structure/B5199020.png)
![methyl 4-({[(2-benzyl-1,3-benzoxazol-5-yl)carbonyl]amino}methyl)benzoate](/img/structure/B5199023.png)
![N-benzyl-2-[({[5-(2-ethoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5199033.png)
